2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a piperidin-1-yl group, and a 6-ethyl-5-fluoropyrimidin-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidin-4-one Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidin-4-one core.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced through a nucleophilic substitution reaction.
Attachment of the 6-ethyl-5-fluoropyrimidin-4-yl Moiety: This step involves the reaction of the intermediate compound with 6-ethyl-5-fluoropyrimidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Scientific Research Applications
2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have potential as antitumor agents.
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds are novel CDK2 inhibitors with significant cytotoxic activities against cancer cell lines.
Uniqueness
2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thienopyrimidin-4-one core with a piperidin-1-yl group and a 6-ethyl-5-fluoropyrimidin-4-yl moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H22FN5O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22FN5O2S/c1-3-13-15(20)17(22-11-21-13)27-10-12-4-7-25(8-5-12)19-23-14-6-9-28-16(14)18(26)24(19)2/h6,9,11-12H,3-5,7-8,10H2,1-2H3 |
InChI Key |
SYFZZCWVHXCUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC4=C(C(=O)N3C)SC=C4)F |
Origin of Product |
United States |
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